molecular formula C13H8ClN5O3 B458931 5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole

5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole

Cat. No.: B458931
M. Wt: 317.69g/mol
InChI Key: LSTGPIYGUYQVHR-UHFFFAOYSA-N
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Description

5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetraazole ring substituted with a 4-chlorophenoxy group and a 4-nitrophenyl group, making it a subject of study in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole typically involves multi-step organic reactions. One common method starts with the preparation of the 4-chlorophenoxy and 4-nitrophenyl intermediates. These intermediates are then subjected to cyclization reactions to form the tetraazole ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The nitrophenyl group, in particular, is known for its bioactivity, making it a candidate for drug development .

Industry

In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative states. The chlorophenoxy group can participate in binding interactions with proteins or enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-chlorophenoxy)-1-{4-nitrophenyl}-1H-tetraazole is unique due to its combination of a tetraazole ring with both chlorophenoxy and nitrophenyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H8ClN5O3

Molecular Weight

317.69g/mol

IUPAC Name

5-(4-chlorophenoxy)-1-(4-nitrophenyl)tetrazole

InChI

InChI=1S/C13H8ClN5O3/c14-9-1-7-12(8-2-9)22-13-15-16-17-18(13)10-3-5-11(6-4-10)19(20)21/h1-8H

InChI Key

LSTGPIYGUYQVHR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=NN=N2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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